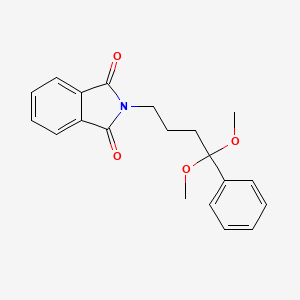

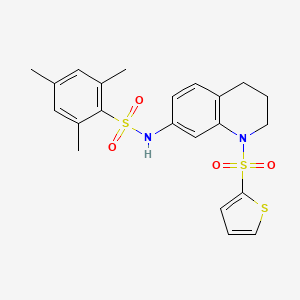

2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,4-Dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione (abbreviated as 4,4-DMPB-I-3-D) is a compound belonging to the class of isoindolinones, which are heterocyclic organic compounds containing a six-member ring with two nitrogen atoms. 4,4-DMPB-I-3-D has been studied for its potential applications in organic synthesis and for its potential physiological effects.

Aplicaciones Científicas De Investigación

Structural Characterization and Spectroscopy

NMR Spectroscopy and Structural Analysis A study by Dioukhane et al. (2021) utilized 1D and 2D NMR spectroscopy to unequivocally prove the identity of a closely related isoindoline-1,3-dione derivative. This study highlights the importance of NMR spectroscopy in elucidating the structure of complex organic compounds (Dioukhane et al., 2021).

X-Ray Crystallography for Structural Determination The crystal structure of an organo-amino compound similar to the target molecule was determined using single-crystal X-ray diffraction by Alami Anouar et al. (2019). This method confirmed the compound's crystallization in the monoclinic system, providing detailed structural insights (Alami Anouar et al., 2019).

Biological Activity

Evaluation as AChE Inhibitor Andrade-Jorge et al. (2018) synthesized and evaluated a derivative of isoindoline-1,3-dione for its activity as an AChE inhibitor, a key enzyme implicated in Alzheimer’s disease. The study found that this compound exhibits good competitive inhibition on AChE, suggesting potential therapeutic applications (Andrade-Jorge et al., 2018).

Photophysical Properties

Solvatochromic Behavior and Dipole Moments A novel phthalimide derivative containing an isoindole moiety was synthesized and its solvatochromic behavior was investigated by Akshaya et al. (2016). The study aimed to estimate the ground and singlet excited state dipole moments, highlighting the compound's potential in understanding solvent interactions and designing materials with specific electronic properties (Akshaya et al., 2016).

Propiedades

IUPAC Name |

2-(4,4-dimethoxy-4-phenylbutyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-24-20(25-2,15-9-4-3-5-10-15)13-8-14-21-18(22)16-11-6-7-12-17(16)19(21)23/h3-7,9-12H,8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIXQQBFHXVGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCN1C(=O)C2=CC=CC=C2C1=O)(C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2612595.png)

![cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2612597.png)

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B2612598.png)

![N-(2-methylthiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2612599.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612608.png)

![N-[4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2612616.png)

![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)